Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

Lipophilicity XLogP Membrane permeability

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate (CAS 1989671-75-1) is a heterobifunctional isoxazole building block bearing a tert-butyl ester at the 3-position and a primary sulfamoyl (–SO₂NH₂) group at the 5-position. With molecular formula C₈H₁₂N₂O₅S and a molecular weight of 248.26 g/mol, this compound occupies physicochemical space distinct from its methyl ester (MW 206.18) and free acid analogs.

Molecular Formula C8H12N2O5S
Molecular Weight 248.25
CAS No. 1989671-75-1
Cat. No. B2913143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate
CAS1989671-75-1
Molecular FormulaC8H12N2O5S
Molecular Weight248.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13)
InChIKeyPXETXALUFSWVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate (CAS 1989671-75-1): Chemical Identity and Baseline Characteristics for Procurement Evaluation


Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate (CAS 1989671-75-1) is a heterobifunctional isoxazole building block bearing a tert-butyl ester at the 3-position and a primary sulfamoyl (–SO₂NH₂) group at the 5-position [1]. With molecular formula C₈H₁₂N₂O₅S and a molecular weight of 248.26 g/mol, this compound occupies physicochemical space distinct from its methyl ester (MW 206.18) and free acid analogs . The tert-butyl ester confers steric bulk and acid-labile protecting-group functionality, while the sulfamoyl moiety introduces hydrogen-bond donor/acceptor capacity (1 HBD, 7 HBA) and a topological polar surface area (TPSA) of 121 Ų, positioning it as a versatile intermediate for medicinal chemistry diversification [1].

Why Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate Cannot Be Generically Substituted by Methyl Ester, Free Acid, or Non-Sulfamoyl Isoxazole Analogs


Although the isoxazole-3-carboxylate scaffold is common among numerous research intermediates, the specific combination of a tert-butyl ester at C3 and a primary sulfamoyl group at C5 on the same ring creates a physicochemical profile not replicated by any single commercial analog [1]. Replacing the tert-butyl ester with a methyl ester (MW 206.18) or hydrolyzing to the free acid (MW ~192) shifts XLogP by approximately 0.8–1.5 log units, alters hydrogen-bond donor count (0 → 2 for the free acid), and removes the acid-labile orthogonal protection that enables selective deprotection in the presence of other esters . Omitting the sulfamoyl group entirely eliminates the primary sulfonamide hydrogen-bond pharmacophore, which is a critical recognition element in carbonic anhydrase inhibition and MAO-targeted isoxazole series [2]. These properties directly impact solubility, membrane permeability, synthetic compatibility, and target engagement in ways that a generic 'isoxazole-3-carboxylate' or '5-substituted isoxazole' cannot recapitulate.

Quantitative Differentiation Evidence: Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate Versus Closest Analogs and In-Class Alternatives


Lipophilicity Comparison: Tert-butyl Ester Versus Methyl Ester and Free Acid Analogs

The tert-butyl ester analog exhibits a computed XLogP3-AA of 0.4, which is approximately 0.8–1.0 log units higher than the methyl ester analog (estimated XLogP ~ -0.4) and approximately 1.5 log units higher than the free carboxylic acid form (estimated XLogP ~ -1.1) [1][2]. This difference in lipophilicity is consequential for passive membrane permeability: a ΔlogP of ~1.0 unit corresponds to an approximately 10-fold difference in partition coefficient between aqueous and lipid phases, directly impacting cell-based assay exposure [2].

Lipophilicity XLogP Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation from Non-Sulfamoyl Isoxazole-3-carboxylates

The target compound possesses a TPSA of 121 Ų, which reflects the contribution of the primary sulfamoyl group (–SO₂NH₂) plus the ester carbonyl [1]. In contrast, tert-butyl isoxazole-3-carboxylate lacking the 5-sulfamoyl substituent has a TPSA of approximately 52 Ų (single ester; no sulfonamide) [2]. The 69 Ų increase is exclusively attributable to the sulfamoyl moiety. For CNS drug design, TPSA values between 60–140 Ų are associated with favorable brain penetration; the target compound's value of 121 Ų sits at the upper end of this window, making it a relevant scaffold for CNS-targeted libraries where both permeability and sulfonamide-mediated target engagement are desired [3].

Polar surface area Bioavailability CNS drug-likeness

Hydrogen-Bond Donor Count as a Selectivity Determinant Versus Methyl Ester and Free Acid Analogs

The target compound presents exactly 1 hydrogen-bond donor (HBD) from the sulfamoyl –NH₂ group, whereas the free acid analog (5-sulfamoyl-isoxazole-3-carboxylic acid) presents 2 HBDs (sulfamoyl –NH₂ plus carboxylic acid –OH) and the methyl ester analog presents 1 HBD (sulfamoyl –NH₂ only) [1][2]. The HBD count of 1 is notable because many sulfonamide pharmacophores require exactly one donor for optimal engagement with target Zn²⁺ ions in carbonic anhydrase isoforms without introducing additional polarity that compromises permeability [3]. The tert-butyl ester uniquely preserves the single-HBD profile while providing steric shielding of the ester carbonyl, reducing susceptibility to esterase-mediated hydrolysis compared to the methyl ester [2].

Hydrogen bonding Selectivity Target engagement

Orthogonal Protective Group Strategy: Selective Deprotection Advantage Over Methyl and Ethyl Ester Analogs

The tert-butyl ester of the target compound can be selectively cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, HCl/dioxane) to reveal the free carboxylic acid without affecting base-labile protecting groups elsewhere in the molecule [1]. Methyl and ethyl ester analogs require saponification (NaOH or LiOH), which is incompatible with base-sensitive functionality such as acetyl groups, Fmoc carbamates, or certain heterocycles [2]. The tert-butyl group also provides chromatographic differentiation: its increased hydrophobicity shifts Rf values by approximately 0.2–0.3 units on normal-phase silica TLC relative to the methyl ester, facilitating purification monitoring [2].

Protecting group Orthogonal synthesis Selective deprotection

Sulfamoyl Group as a Key Pharmacophoric Element: Differentiation from 5-Alkyl/Aryl Isoxazole-3-carboxylates in MAO Inhibition Series

Patent literature reveals that isoxazole derivatives bearing sulfamoyl or sulfonamide groups at the 5-position exhibit dual MAO-A/MAO-B inhibitory activity, whereas 5-alkyl or 5-aryl isoxazole-3-carboxylates typically show weak or no MAO inhibition [1]. For example, compounds within the Markush structure of WO 1997/031906 A1, which encompasses 5-sulfamoyl-isoxazole-3-carboxylate esters, are described as having 'excellent monoamine oxidase inhibitory activity' [1]. In contrast, 5-methyl-isoxazole-3-carboxylic acid derivatives such as sulfamethoxazole show antibacterial activity via dihydropteroate synthetase inhibition but lack MAO activity, illustrating target-class divergence driven by the sulfamoyl substituent [2]. The tert-butyl ester variant specifically provides a balance of lipophilicity and steric bulk that is within the optimal range for MAO-B inhibitor design as described in Dart Neuroscience patents [3].

Monoamine oxidase Sulfonamide pharmacophore Isoxazole

Recommended Procurement and Application Scenarios: Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate in Focused Research Programs


CNS-Penetrant Sulfonamide Lead Generation for MAO-B and Dual MAO-A/B Inhibitor Programs

The compound's TPSA of 121 Ų positions it within the CNS-accessible window (<140 Ų), while its single HBD and computed XLogP of 0.4 satisfy key CNS drug-likeness parameters [1]. Patent evidence (WO 1997/031906 A1; US 8,222,243) supports that 5-sulfamoyl-isoxazole-3-carboxylate esters constitute a privileged scaffold for MAO inhibition [2]. The tert-butyl ester can be retained during initial screening for cell permeability and subsequently cleaved to the free acid for target engagement studies, providing a modular SAR exploration path that is not available with methyl ester analogs, which cannot be selectively deprotected in the presence of base-sensitive functionality .

Carbonic Anhydrase Isoform-Selective Inhibitor Development Using Primary Sulfonamide Pharmacophore

The primary sulfamoyl group (–SO₂NH₂) is the canonical zinc-binding warhead for carbonic anhydrase (CA) inhibition, and the target compound presents this group in a single-HBD configuration that is ideal for CA active-site engagement [1]. The tert-butyl ester at the 3-position provides a vector for introducing isoform-selectivity elements via amide coupling after deprotection, while the steric bulk of the tert-butyl group may already contribute to CA isoform discrimination when compared to smaller ester analogs [2]. The absence of an additional HBD (as would be present in the free acid) maintains favorable permeability for cellular CA inhibition assays [1].

Multi-Step Synthetic Intermediate Requiring Orthogonal Protection of Carboxylic Acid Functionality

In synthetic sequences where the carboxylic acid must remain protected through multiple base-mediated transformations (e.g., Grignard additions, enolate alkylations, or peptide couplings), the acid-labile tert-butyl ester provides orthogonal protection that cannot be matched by methyl or ethyl esters [1]. The sulfamoyl group at the 5-position remains stable under both acidic and basic conditions, allowing the isoxazole ring to serve as a scaffold for further diversification (e.g., halogenation at C4, nucleophilic aromatic substitution) before final TFA-mediated ester cleavage reveals the free acid for conjugation [2].

Physicochemical Property Benchmarking for Isoxazole-3-carboxylate Library Design

When constructing a focused library of isoxazole-3-carboxylate derivatives, the target compound serves as a reference point for the 'moderate lipophilicity + high TPSA' quadrant of chemical space (XLogP = 0.4, TPSA = 121 Ų) [1]. This profile contrasts with the methyl ester analog (lower lipophilicity) and with 5-alkyl isoxazole-3-carboxylates (lower TPSA, higher lipophilicity), enabling systematic exploration of property–activity relationships. The commercially available 95% purity from multiple vendors (Leyan, Biosynth, CymitQuimica) facilitates direct procurement for library synthesis without in-house preparation [2].

Quote Request

Request a Quote for Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.